molecular formula C19H14Cl2N4 B12214682 N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12214682
M. Wt: 369.2 g/mol
InChI Key: JRYXPXKAGSJDRZ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process. One common synthetic route starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is then reacted with appropriate reagents to yield the final compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and proteins involved in disease pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C19H14Cl2N4

Molecular Weight

369.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H14Cl2N4/c1-12-9-18(24-14-7-8-16(20)17(21)10-14)25-19(23-12)15(11-22-25)13-5-3-2-4-6-13/h2-11,24H,1H3

InChI Key

JRYXPXKAGSJDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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